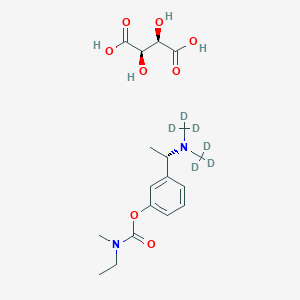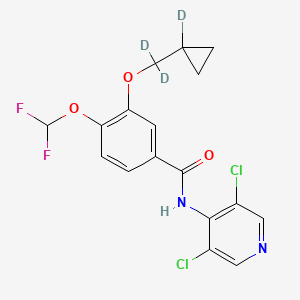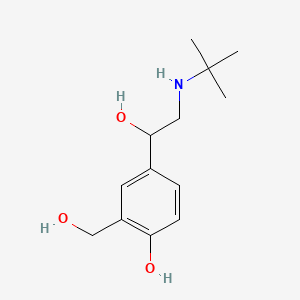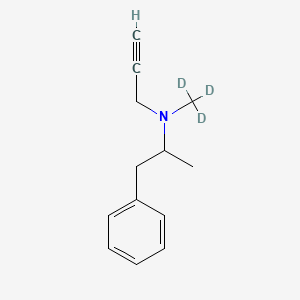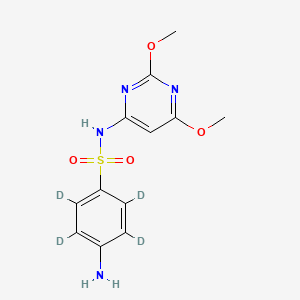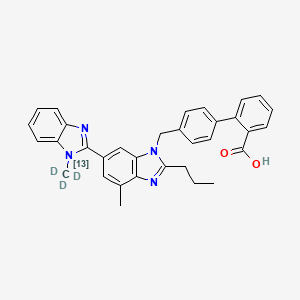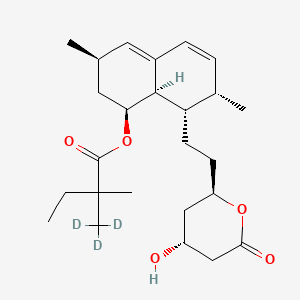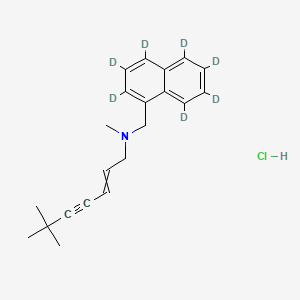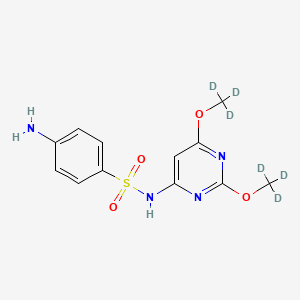
7-Hydroxy Coumarin-d5 Sulfate Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy Coumarin-d5 Sulfate Potassium Salt is the labelled analogue of 7-Hydroxy Coumarin Sulfate Potassium Salt, a metabolite of 7-hydroxycoumarin (7-HC).
Applications De Recherche Scientifique
Therapeutic Role in Cancer Treatment
Coumarins, including 7-hydroxycoumarin derivatives, have demonstrated potential in cancer therapy. These compounds are known for their anti-tumor activity, which is believed to be a result of their metabolites. For instance, 7-hydroxycoumarin has been shown to inhibit the release of Cyclin D1, a protein overexpressed in many types of cancer. This effect suggests a possible use in cancer therapy, highlighting the significance of coumarins in the treatment of various cancers, including breast and lung carcinoma (Lacy & O’Kennedy, 2004).
Pharmacological Properties
Isofraxidin, a hydroxy coumarin, showcases several biological and pharmacological activities, indicating the importance of coumarin derivatives in addressing complex diseases such as cancer, neurodegenerative diseases, and heart diseases. Its multiple methods for isolation/purification/synthesis and low levels of side effects underline the potential of coumarin derivatives as multi-target agents (Majnooni et al., 2020).
Synthesis and Biological Effects
Coumarin-based compounds have been the focus of significant research due to their wide range of pharmacological characteristics, including their potential as antitumor agents. The synthesis and study of unsymmetrically substituted 5,7-dihydroxycoumarins have been explored to facilitate the development of new drug candidates, underscoring the versatility and therapeutic potential of coumarin derivatives (Fatykhov et al., 2020).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory effects of coumarins, including scopoletin (a 7-hydroxy-6-methoxy coumarin derivative), have been well-documented. Scopoletin, for instance, exhibits antihepatotoxic, antibacterial, antifungal, antitubercular, and antioxidant activities. These findings suggest that scopoletin and similar coumarin derivatives can significantly contribute to the treatment and prevention of various diseases, showcasing their broad pharmacological applications (Review of Scopoletin, 2020).
Propriétés
Numéro CAS |
1261392-49-7 |
|---|---|
Nom du produit |
7-Hydroxy Coumarin-d5 Sulfate Potassium Salt |
Formule moléculaire |
C9KD5O6S |
Poids moléculaire |
285.33 |
Apparence |
Off-White Solid |
melting_point |
>239°C (dec.) |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
1135316-80-1 (unlabelled) |
Synonymes |
7-Sulfooxy-2H-1-benzopyran-2-one-d5 Potassium Salt; Umbelliferone-d5 Sulfate Potassium Salt |
Étiquette |
Coumarin Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




